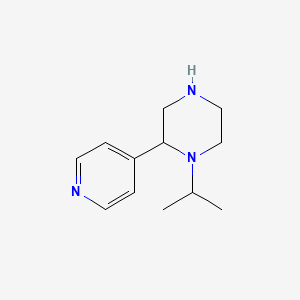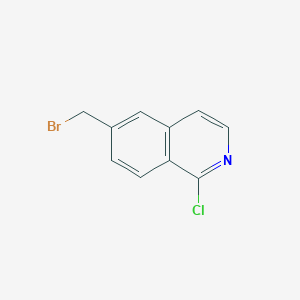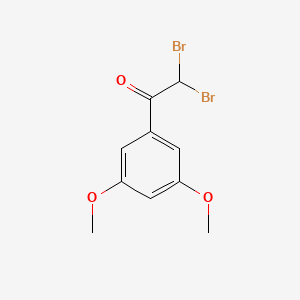
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a 3,5-dimethoxyphenyl group attached to an ethanone backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone typically involves the bromination of acetoveratrone in the presence of bromine and chloroform at room temperature . The reaction proceeds with a high yield of 84%. Industrial production methods may involve similar bromination reactions, but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bromine, chloroform, and other nucleophiles. Reaction conditions often involve room temperature and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its effects on various biological pathways, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the 3,5-dimethoxyphenyl group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: This compound has a similar structure but with the methoxy groups at different positions on the phenyl ring.
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone: Another similar compound with one bromine atom and methoxy groups at different positions.
2,2-Dibromo-1-(2,5-dimethoxyphenyl)ethan-1-ol: This compound has an additional hydroxyl group, making it an alcohol.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Properties
Molecular Formula |
C10H10Br2O3 |
|---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-3-6(9(13)10(11)12)4-8(5-7)15-2/h3-5,10H,1-2H3 |
InChI Key |
OSOQNVNAZMMIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
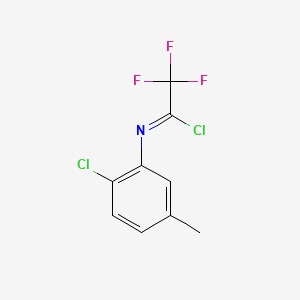
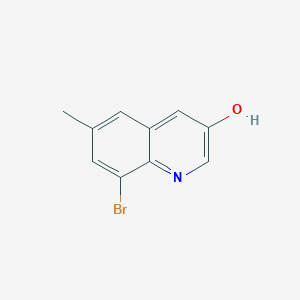
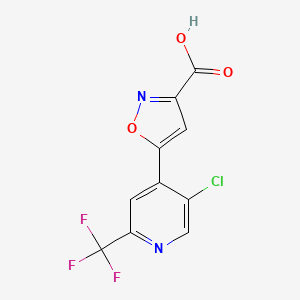
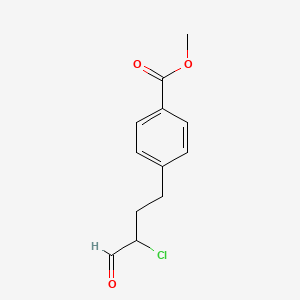
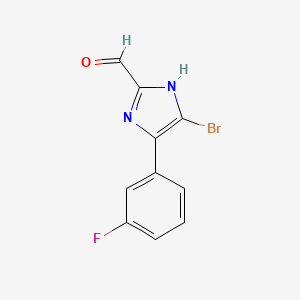

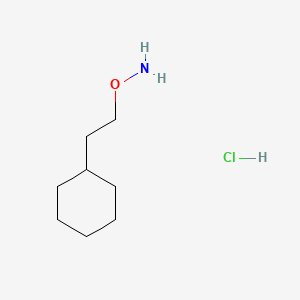
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
